1-Pyrenehexanoic acid
Description
Contextualization within the Field of Pyrene-Based Molecular Probes and Functional Materials
Pyrene (B120774) and its derivatives are a class of polycyclic aromatic hydrocarbons renowned for their use as fluorescent probes. Current time information in Bangalore, IN.rsc.org These molecules possess a high fluorescence quantum yield, are readily modifiable, and exhibit excellent cell permeability, making them ideal for studying cellular dynamics with minimal cytotoxicity. Current time information in Bangalore, IN.rsc.org The fluorescence emission of pyrene is particularly sensitive to the polarity of its surrounding environment. youtube.com A key characteristic of pyrene-based probes is their ability to form "excimers" (excited-state dimers) at high local concentrations. nih.govresearchgate.net This phenomenon, first reported by Theodor Förster in 1954, results in a red-shifted emission spectrum compared to the monomer emission, providing a powerful tool for studying proximity and interactions between molecules. princeton.eduwikipedia.org
1-Pyrenehexanoic acid, with its pyrene fluorophore attached to a six-carbon aliphatic chain terminating in a carboxylic acid, is a prime example of a functionalized pyrene probe. The carboxylic acid group allows for its covalent attachment to other molecules, such as lipids and proteins, enabling targeted investigations. cymitquimica.comuu.nl This strategic design places this compound at the forefront of research involving the study of membrane dynamics, protein-lipid interactions, and the development of novel biosensors and functional materials. nih.govrsc.org
Overview of the Multifaceted Academic Research Applications of this compound
The versatility of this compound has led to its application across a wide spectrum of academic research disciplines. Its primary role is as a fluorescent reporter, providing insights into various biological and chemical systems.
In the realm of biochemical and biophysical research , this compound is extensively used to study the structure and function of biological membranes. nih.govresearchgate.net By incorporating it into lipid bilayers, researchers can probe membrane fluidity, lateral domain organization, and lipid trafficking. nih.govresearchgate.netthermofisher.com The excimer formation of pyrene-labeled lipids provides a means to monitor membrane fusion and the transfer of phospholipids (B1166683) between membranes. thermofisher.com
Furthermore, this compound serves as a valuable tool in protein science . nih.gov When covalently attached to proteins, it can report on conformational changes, protein folding and unfolding, and protein-protein or protein-lipid interactions. nih.gov The sensitivity of the pyrene moiety to its local environment allows for the detection of subtle changes in protein structure and dynamics.
In the field of materials science , the unique photophysical properties of this compound are harnessed to create functional materials. For instance, it has been used in the development of fluorescent sensors for the detection of various analytes. rsc.orgmdpi.com Its ability to interact with and report on the properties of surfaces makes it a candidate for the functionalization of nanomaterials like carbon nanotubes. rsc.org
Historical Development and Evolution of Research on Pyrene-Labeled Compounds
The journey of pyrene in scientific research began with its isolation from coal tar. wikipedia.org The discovery of its unique fluorescence properties, particularly the phenomenon of excimer formation by Theodor Förster in 1954, laid the groundwork for its use as a molecular probe. wikipedia.org Early research focused on understanding the fundamental photophysics of pyrene and its derivatives. youtube.com
The 1970s and 1980s saw the synthesis and application of the first pyrene-labeled fatty acids, including this compound, as tools to study lipid metabolism and membrane dynamics. nih.govnih.gov These early studies demonstrated the potential of pyrene-labeled lipids to act as analogs of natural fatty acids and to monitor their movement and interactions within cellular systems. nih.gov
Subsequent decades witnessed an expansion of the applications of pyrene-labeled compounds. The development of new synthetic methods allowed for the creation of a diverse array of pyrene probes, including those targeting specific proteins and nucleic acids. nih.govchemimpex.comsigmaaldrich.com The ability to covalently attach pyrene to specific sites on biomolecules opened up new avenues for studying their structure and function with high precision. nih.gov
More recently, research has focused on the development of sophisticated pyrene-based sensors and functional materials. magtech.com.cnmdpi.com The integration of pyrene derivatives with nanomaterials has led to the creation of novel platforms for biosensing and electronic applications. rsc.orgmdpi.com The ongoing exploration of the rich photochemistry of pyrene continues to drive innovation in various scientific fields.
Interactive Data Tables
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₀O₂ | alfa-chemistry.com |
| Molecular Weight | 316.39 g/mol | alfa-chemistry.com |
| Melting Point | 199-201 °C | alfa-chemistry.comechemi.com |
| Boiling Point | 552.2 °C at 760 mmHg | alfa-chemistry.com |
| Density | 1.238 g/cm³ | alfa-chemistry.com |
| XLogP3-AA | 6.2 | alfa-chemistry.com |
| Hydrogen Bond Donor Count | 1 | alfa-chemistry.com |
| Rotatable Bond Count | 6 | alfa-chemistry.com |
| Topological Polar Surface Area | 37.3 Ų | alfa-chemistry.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-pyren-1-ylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O2/c23-20(24)8-3-1-2-5-15-9-10-18-12-11-16-6-4-7-17-13-14-19(15)22(18)21(16)17/h4,6-7,9-14H,1-3,5,8H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFCSIAVYVXOTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60238327 | |
| Record name | 6-Pyrenylhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60238327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90936-85-9 | |
| Record name | 6-Pyrenylhexanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090936859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Pyrenylhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60238327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(1-Pyrenyl)hexanoic acid, for fluorescence | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Fluorescent Probing Methodologies and Applications of 1 Pyrenehexanoic Acid
Biomembrane Dynamics and Organization Studies
1-Pyrenehexanoic acid, a fluorescently labeled fatty acid analog, has proven to be a valuable tool for investigating the intricate dynamics and organization of biological membranes. Its pyrene (B120774) moiety exhibits unique spectroscopic properties, including the ability to form excited-state dimers known as excimers, which are highly sensitive to the probe's local concentration and mobility. This characteristic allows researchers to glean insights into various aspects of membrane structure and function.
Determination of Lateral Diffusion Coefficients in Lipid Bilayers
The lateral diffusion of lipids and proteins within the membrane is crucial for numerous cellular processes. The rate of excimer formation of pyrene-labeled probes like this compound is directly related to their lateral mobility within the lipid bilayer. By measuring the ratio of excimer to monomer fluorescence intensity, scientists can calculate the lateral diffusion coefficient, providing a quantitative measure of how freely these molecules move within the membrane plane. This technique has been successfully applied to both artificial lipid bilayers and natural membranes, such as those of erythrocytes. nih.gov Studies using pyrene-labeled lipids have demonstrated that a simple 2D diffusion model can provide satisfactory diffusion coefficients, although the specific model used can influence the resulting values. arxiv.org
Investigation of Transversal Mobility and Lipid Exchange Dynamics
Beyond lateral movement, lipids can also move between the two leaflets of the bilayer, a process known as transversal mobility or flip-flop. The excimer formation technique using pyrene-labeled lipids can also be employed to study this slower form of lipid movement. nih.gov By monitoring the change in excimer fluorescence over time, researchers can quantify the rate of lipid exchange between layers of a single bilayer or even between different vesicles. nih.gov Furthermore, these methods have been adapted to monitor protein-mediated lipid translocation across bilayer membranes. nih.gov
Characterization of Lipid Domain Formation and Phase Separation Phenomena
Biological membranes are not homogenous structures but are organized into distinct domains with specific lipid and protein compositions, often referred to as lipid rafts. These domains play crucial roles in cell signaling and other processes. Pyrene-labeled lipids, due to their altered solubility and dynamic behavior in different lipid environments, can be used to study the formation and characteristics of these domains. nih.gov The partitioning of pyrene probes between different phases, such as liquid-ordered (Lo) and liquid-disordered (Ld) phases, provides information on phase separation phenomena. nih.govuantwerpen.be The ratio of excimer to monomer fluorescence can serve as a sensitive tool to quantify microscopic immiscibility within membranes. nih.gov Research has shown that lipid domain interfaces can act as "hot spots" for increased membrane permeability. uantwerpen.be
Probing Membrane Integrity and Interaction with Exogenous Agents
The integrity of the cell membrane is vital for maintaining cellular homeostasis. Pyrene-labeled probes can be used to assess membrane integrity and to study how it is affected by external factors. For example, the interaction of various molecules with the membrane can be monitored by observing changes in the fluorescence properties of the embedded pyrene probes. This includes studying the effects of membrane-soluble quenchers, which can provide information on the distribution and mobility of both the probe and the quencher within the bilayer. nih.gov
Protein-Lipid and Protein-Protein Interaction Research
The intricate interplay between proteins and lipids is fundamental to membrane function. The environmentally sensitive fluorescence of pyrene provides a powerful tool to investigate these interactions. When a pyrene-labeled molecule like this compound is in the vicinity of a protein, its fluorescence properties can change, offering insights into the nature of the interaction. nih.gov
The binding of lipids to intrinsic membrane proteins can be studied using fluorescent lipid analogs. These studies help to determine whether proteins have specific binding sites for certain lipids and the duration of these interactions. wikipedia.org For instance, pyrene-labeled phosphoinositides have been used to quantify both lipid-lipid and lipid-protein interactions, revealing that certain lipids may preferentially associate with specific proteins like band 3. nih.gov
Furthermore, the transfer of pyrene between labeled proteins and lipid vesicles can be used to monitor protein-protein interactions occurring on the lipid bilayer. nih.gov Changes in pyrene excimer fluorescence can indicate the binding of proteins to the membrane and suggest alterations in the lipid bilayer's thickness as a result of these interactions. nih.gov The unique spectral features of pyrene allow for the monitoring of protein conformation, folding, and interactions with other proteins and lipids at physiologically relevant concentrations. nih.gov
Assessment of Lipid-Protein Binding Phenomena and Dynamics
The interaction between lipids and proteins is fundamental to numerous cellular processes, and fluorescent probes like this compound are instrumental in elucidating these complex dynamics. wikipedia.org By incorporating a pyrene-labeled fatty acid into lipid systems, researchers can quantitatively study the binding characteristics between lipids and proteins. semanticscholar.orgepa.gov This method relies on the sensitivity of the pyrene moiety's fluorescence to its local environment. semanticscholar.org
When a pyrene-labeled lipid, such as a phosphoinositide analog, is incorporated into a membrane, its fluorescence properties can be monitored to determine its interaction with membrane proteins. For instance, in studies involving the band 3 protein in dioleoylphosphatidylcholine vesicles, the collision frequency of pyrene-labeled lipids was analyzed by observing the monomeric pyrene fluorescence yield at varying mole fractions. This approach allows for the estimation of key binding parameters, including the fraction of lipid molecules bound to the protein and the minimum number of protein sites that have an affinity for the lipid. Research has indicated that certain lipids, like phosphoinositides, show a preferential location adjacent to proteins such as band 3.
Furthermore, time-resolved fluorescence anisotropy measurements can reveal the rotational freedom of the pyrene-labeled lipid. In membranes of resealed erythrocyte ghost cells, the rotational movement of pyrene-labeled phosphatidylinositol-4,5-bisphosphate was found to be more restricted compared to pyrene-labeled phosphatidylcholine, suggesting specific interactions that constrain its mobility. These nonrandom distributions, influenced by both lipid-lipid repulsion and protein-lipid attraction, are thought to have significant implications for cellular signaling events, such as the enzyme-catalyzed hydrolysis of phosphoinositides.
A summary of findings from a study on lipid-protein interactions using pyrene-labeled phosphoinositides is presented below.
Lipid-Protein Interaction Parameters Determined by Pyrene Fluorescence
| Parameter | Description | Finding |
|---|---|---|
| Lipid Binding Fraction | The proportion of lipid molecules associated with the protein. | The fraction of phosphoinositide bound to band 3 protein could be estimated. |
| Binding Sites | The number of locations on the protein with affinity for the lipid. | The minimum number of binding sites for phosphatidylinositol-4-phosphate (B1241899) on band 3 was approximated. |
| Preferential Location | The tendency of a lipid to be located near a protein. | Phosphoinositides were found to be preferentially located adjacent to the band 3 protein. |
| Rotational Mobility | The degree of rotational freedom of the lipid within the membrane. | The rotational freedom of pyrene-labeled phosphatidylinositol-4,5-bisphosphate is smaller than that of pyrene-labeled phosphatidylcholine in erythrocyte ghosts. |
Monitoring Protein Conformational Changes via Pyrene Excimer Formation
The unique photophysical properties of the pyrene molecule make it an exceptional tool for monitoring conformational changes in proteins. nih.govnih.gov When a protein is labeled with pyrene, its fluorescence emission provides detailed information about the protein's structure and dynamics. semanticscholar.org This is primarily achieved by analyzing two distinct fluorescence signals: monomer and excimer emission. nih.gov
A pyrene monomer, an isolated pyrene molecule, emits a characteristic structured fluorescence spectrum with peaks around 375-400 nm. pnas.org However, when two pyrene molecules are brought into close proximity (approximately 10 Å) due to a change in protein conformation, they can form an excited-state dimer, known as an excimer. semanticscholar.orgnih.gov This excimer formation results in a new, broad, and unstructured fluorescence emission at a longer wavelength, typically centered around 485 nm. nih.govpnas.org
This shift from monomer to excimer fluorescence serves as a spectroscopic ruler for intramolecular and intermolecular distances within and between proteins. nih.gov For example, a protein can be labeled at two specific sites. A conformational change that brings these sites closer together will increase the excimer-to-monomer fluorescence intensity ratio (E/M), signaling a more compact or altered structure. Conversely, a change that moves the sites apart will decrease the E/M ratio. nih.govpnas.org This principle has been applied to study a range of dynamic protein processes:
Domain-Domain Movements: Tracking the relative motion of different domains within a single protein. nih.gov
Protein Folding and Unfolding: Observing the transition between denatured (open) and native (folded) states. semanticscholar.orgnih.gov
Protein-Protein Interactions: Detecting oligomerization, aggregation, or the binding of different protein subunits. semanticscholar.orgnih.gov
This method has been successfully used to study conformational changes in various proteins, including troponin and tropomyosin, which are crucial for muscle contraction. nih.gov The long fluorescence lifetime of the pyrene excimer (often exceeding 40 ns) is an added advantage, as it allows for time-resolved measurements that can filter out background fluorescence from biological samples. pnas.org
Interpreting Pyrene Fluorescence Signals in Protein Studies
| Fluorescence Signal | Wavelength (approx.) | Structural Implication |
|---|---|---|
| Monomer Emission | 375-400 nm | Pyrene probes are distant (>10 Å apart); indicates an open or extended conformation. |
| Excimer Emission | 485 nm | Pyrene probes are in close proximity (<10 Å); indicates a folded, compact, or aggregated state. |
Characterization of Enzyme-Substrate and Protein-Protein Reactions
The formation of an enzyme-substrate complex is the initial and crucial step in any enzyme-catalyzed reaction. libretexts.org The specificity of an enzyme is determined by the unique three-dimensional structure of its active site, which is complementary to the shape of its substrate. libretexts.org Fluorescent probes are powerful tools for investigating the dynamics of these interactions. By labeling either the substrate or the enzyme, it is possible to monitor the binding event and subsequent conformational changes that lead to product formation. biotech-asia.org
Pyrene-based fluorescence, particularly the formation of excimers, is highly effective for studying these reactions. nih.gov The principles of monomer and excimer fluorescence can be applied to characterize the association and dissociation steps in both enzyme-substrate and protein-protein interactions. semanticscholar.orgnih.gov For example, if an enzyme and its substrate are each labeled with a pyrene molecule, their binding can be observed through the appearance of excimer fluorescence as they come into close contact. pnas.org
This methodology is also invaluable for characterizing protein-protein interactions, such as the formation of dimers or larger oligomers. nih.gov By labeling individual protein monomers with pyrene, the process of aggregation can be monitored in real-time. As the proteins associate, the pyrene probes are brought into proximity, leading to a dose-dependent increase in excimer emission. This allows for the quantitative analysis of protein oligomerization and polymerization, which are critical events in many biological pathways and disease states. nih.gov The high sensitivity of pyrene fluorescence enables these studies to be conducted at physiologically relevant concentrations. semanticscholar.org
Enzyme Activity and Substrate Specificity Assays
Measurement of Cholesterylester Hydrolase Activity
Cholesteryl ester hydrolase (CEH), also known as sterol esterase, is a key enzyme in cholesterol metabolism, catalyzing the hydrolysis of cholesteryl esters to free cholesterol and fatty acids. nih.govprobiotek.com Assays to measure CEH activity are vital for research into cardiovascular disease and cholesterol homeostasis. probiotek.com this compound can be utilized as a component in substrates designed for CEH activity assays.
While various methods exist, including radioassays and coupled enzymatic assays that detect the released cholesterol, fluorescent methods offer high sensitivity. nih.govabcam.com In a fluorescent assay approach, a substrate is synthesized where the cholesterol molecule is esterified with a pyrene-labeled fatty acid like this compound. The intact cholesteryl ester may exhibit quenched or low fluorescence. Upon hydrolysis by CEH, the fluorescent this compound is released. The increase in fluorescence intensity, which can be monitored over time, is directly proportional to the enzyme's activity. This provides a continuous and sensitive method for measuring the rate of cholesteryl ester hydrolysis.
Investigation of Sphingosine (B13886) Kinase Activity
Sphingosine kinases (SphK) are critical lipid kinases that catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a potent signaling molecule involved in numerous cellular processes, including cell growth, survival, and inflammation. nih.govechelon-inc.com There are two main isoforms, SphK1 and SphK2, and assays to measure their activity are essential for drug discovery and understanding their biological roles. echelon-inc.comnih.gov this compound is a tool that can be used in the study of SphK activity.
Traditional assays often rely on radioactivity, using [γ-³²P]ATP to track the formation of radiolabeled S1P, which requires extraction and chromatography steps. nih.govnih.gov Fluorescent and luminescent assays have been developed to provide faster and higher-throughput alternatives. nih.govechelon-inc.com In one potential fluorescent assay design, a sphingosine analog acylated with this compound could serve as a substrate. The fluorescence properties of this substrate might change upon phosphorylation by SphK, allowing for the detection of enzyme activity. Alternatively, assays can measure the depletion of the co-substrate ATP using a coupled luminescent reaction, where the light signal is inversely correlated with SphK activity. echelon-inc.combpsbioscience.com
Monitoring Phospholipase A2 Hydrolysis using Fluorescent Fatty Acid Release
Phospholipase A2 (PLA2) enzymes are crucial in lipid metabolism and inflammatory pathways, as they catalyze the hydrolysis of the sn-2 ester bond in phospholipids (B1166683), releasing a fatty acid and a lysophospholipid. nih.govthermofisher.com Assays for PLA2 activity are important for both basic research and as a target for drug development. thermofisher.com A common and effective method for monitoring PLA2 activity involves using phospholipid substrates labeled with a pyrene fatty acid, such as this compound. thermofisher.com
The principle of this assay is based on a change in the pyrene's fluorescent environment upon hydrolysis. nih.gov A phospholipid substrate is synthesized with this compound at the sn-2 position. thermofisher.com In the aggregated state, such as in vesicles or micelles, the pyrene fluorophores are in close proximity to each other or to a quencher, leading to self-quenching or low monomer fluorescence. nih.govnih.gov
When PLA2 hydrolyzes the sn-2 acyl bond, the free this compound is released from the lipid aggregate. thermofisher.com This released fatty acid can then either transfer to the aqueous phase or, in some assay variations, bind to a carrier protein like serum albumin present in the reaction mixture. nih.govnih.gov In either case, the pyrene moiety enters a new, less quenched environment, resulting in a significant increase in its monomer fluorescence intensity (emission ~380 nm). nih.govthermofisher.cn This increase in fluorescence can be monitored continuously, providing a direct and sensitive measure of PLA2 activity in real-time. nih.gov
In a different application, this compound can also serve as an internal standard in HPLC-based assays designed to quantify the release of other fatty acids.
Fluorescent Substrates for Phospholipase A2 Assay
| Substrate Type | Principle of Detection | Result of Hydrolysis |
|---|---|---|
| Pyrene-labeled Phospholipid | Intermolecular excimer formation or self-quenching in aggregated state. nih.govthermofisher.cn | Release of pyrene fatty acid (e.g., this compound) leads to increased monomer fluorescence. thermofisher.com |
| Intramolecularly Quenched Phospholipid | Fluorescence is quenched by a covalently attached quencher group on the same molecule. nih.gov | Cleavage separates the fluorophore from the quencher, resulting in increased fluorescence. thermofisher.com |
| FRET-based Phospholipid | Fluorescence Resonance Energy Transfer (FRET) between two different fluorophores on the substrate. thermofisher.cn | Cleavage disrupts FRET, causing a change in the emission ratio of the two fluorophores. thermofisher.cn |
Studies involving Lecithin-Cholesterol Acyltransferase (LCAT) Interactions
This compound serves as a critical internal standard in in-vitro assays designed to quantify the enzymatic activity of Lecithin-Cholesterol Acyltransferase (LCAT). LCAT is a pivotal enzyme in lipoprotein metabolism, catalyzing the transfer of a fatty acid from lecithin (B1663433) (phosphatidylcholine) to cholesterol, forming cholesteryl esters. oup.comnih.gov This reaction is fundamental to the maturation of high-density lipoproteins (HDL) and the reverse cholesterol transport pathway. nih.govnih.gov
To investigate LCAT's function, particularly its phospholipase activity, researchers utilize synthetic substrates that release a fluorescent product upon enzymatic cleavage. One such substrate is 1,2-bis(1-pyrenebutanoyl)-sn-glycero-3-phosphocholine. oup.comoup.com When LCAT acts on this substrate, it hydrolyzes the bond at the sn-2 position, releasing 1-pyrenebutanoic acid. The quantity of this fluorescent product is directly proportional to the LCAT phospholipase activity.
In these experimental setups, the reaction is initiated by adding LCAT-containing samples (such as cell culture medium) to the synthetic substrate. oup.com After a specific incubation period at 37°C, the reaction is terminated. oup.com To accurately quantify the amount of 1-pyrenebutanoic acid produced, this compound is added to the mixture as an internal standard before analysis. oup.com The separation and quantification are typically performed using high-performance liquid chromatography (HPLC) with a reversed-phase column and a UV detector set to measure the pyrene moiety's absorbance (around 342 nm). oup.comoup.com The use of an internal standard like this compound is crucial for correcting variations in sample processing, injection volume, and detector response, thereby ensuring the accuracy and reproducibility of the LCAT activity measurements.
Bioconjugation Strategies for Environment-Sensitive Probes
The pyrene moiety of this compound is well-known for its unique fluorescent properties, which are highly sensitive to the polarity of its local microenvironment. This sensitivity makes it an excellent candidate for developing fluorescent probes that can report on molecular interactions and structural changes in biological systems. rsc.orgresearchgate.net
Amine-Reactive Conjugation Chemistry (e.g., Succinimidyl Ester Derivatives)
To covalently attach this compound to biomolecules like proteins, it is often converted into an amine-reactive derivative, most commonly a succinimidyl ester (also known as an N-hydroxysuccinimide or NHS ester). tocris.com This derivative, this compound succinimidyl ester, readily reacts with primary aliphatic amines, such as the ε-amino group of lysine (B10760008) residues on the surface of proteins. aatbio.combiotium.com
The conjugation reaction involves a nucleophilic acyl substitution where the non-protonated amine attacks the carbonyl carbon of the succinimidyl ester. aatbio.com This forms a stable, covalent amide bond between the pyrene probe and the protein, releasing the N-hydroxysuccinimide group. aatbio.combiotium.com To ensure the amine is in its reactive, non-protonated state, the reaction is typically carried out in a buffer with a slightly basic pH, usually between 8.0 and 8.5. tocris.comthermofisher.com It is essential to use amine-free buffers (e.g., carbonate or borate (B1201080) buffers) to prevent them from competing with the target protein in the reaction. aatbio.combiotium.com
| Parameter | Description |
| Reactive Group | Succinimidyl Ester (SE) / N-Hydroxysuccinimide (NHS) Ester |
| Target Functional Group | Primary Aliphatic Amine (-NH₂) |
| Target Residue (Typical) | Lysine (ε-amino group) |
| Resulting Bond | Amide Bond |
| Optimal pH | 8.0 - 8.5 |
| Common Buffers | Sodium Bicarbonate, Sodium Borate |
Development of Bioconjugates for Environment-Sensitive Fluorescence
Once conjugated to a biomolecule, the this compound moiety acts as an environment-sensitive fluorescent reporter. The fluorescence emission spectrum of the pyrene group can provide detailed information about the hydrophobicity of its immediate surroundings. researchgate.netbeilstein-journals.org For instance, when a pyrene-labeled protein binds to another molecule or undergoes a conformational change that moves the probe into a hydrophobic pocket, a detectable shift in its fluorescence emission can occur. beilstein-journals.org
Furthermore, pyrene is capable of forming an excited-state dimer known as an excimer. oup.com An excimer is formed when an excited pyrene molecule interacts with a nearby ground-state pyrene molecule. This results in a characteristic broad, red-shifted emission band (around 470 nm) that is distinct from the structured monomer emission (around 375-400 nm). The formation of an excimer is highly dependent on the distance and orientation between the two pyrene molecules. This property is exploited by labeling a biomolecule at two different sites. Changes in the ratio of excimer to monomer fluorescence intensity can then be used to monitor conformational changes, protein folding/unfolding, or the association/dissociation of biomolecular complexes.
Elucidation of Drug Release Mechanisms in Bioconjugates (e.g., ADC models)
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that consist of a monoclonal antibody linked to a potent cytotoxic drug. crownbio.comthermofisher.com The linker connecting the antibody and drug is a critical component, designed to be stable in circulation but to cleave and release the drug payload once the ADC is internalized into a target cancer cell. nih.govbiochempeg.com
Environment-sensitive probes derived from this compound can be valuable tools in preclinical models to study the mechanisms of ADC action, particularly drug release. By incorporating a pyrene-based probe into an ADC construct, researchers can monitor the internalization and trafficking of the ADC. For example, the probe's fluorescence could change upon moving from the extracellular environment into the endosomal or lysosomal compartments of the cell, which have different properties. thermofisher.commdpi.com
Crucially, if the probe is strategically placed near the cleavable linker, its fluorescence signal could report on the drug release event itself. nih.gov Upon linker cleavage, the local environment of the pyrene probe would change, leading to a shift in its fluorescence emission or a change in quenching. This would provide direct evidence of payload release inside the cell, helping to confirm the intended mechanism of action and optimize linker design for improved efficacy. biochempeg.commdpi.com
Site-Specific Labeling of Amino Acid Residues (e.g., Cysteine, Tyrosine)
The primary target for this compound succinimidyl ester is the amine group of lysine residues. biotium.com While this is a robust method, it can sometimes lead to a heterogeneous mixture of labeled products if multiple lysine residues are accessible. For more precise studies, site-specific labeling is often desired.
While succinimidyl esters are overwhelmingly reactive towards amines, some studies have noted that they can also react with the thiol group of cysteine and the hydroxyl group of tyrosine, though the resulting bonds are generally less stable and more susceptible to hydrolysis than the amide bond formed with lysine.
For more reliable site-specific labeling, other chemistries are often employed. Cysteine residues are particularly attractive for site-specific conjugation because they are relatively rare in proteins and their thiol group can be targeted with high specificity by reagents like maleimides. nih.govnih.govresearchgate.net A this compound derivative functionalized with a maleimide (B117702) group could be used to specifically label an engineered or native cysteine residue.
Similarly, enzymatic methods have been developed for site-specific labeling of tyrosine. The enzyme tyrosinase can oxidize an exposed tyrosine residue to an ortho-quinone, which then reacts rapidly and specifically with a cysteine residue on another molecule, forming a stable covalent bond. nsf.gov This approach allows for the precise coupling of proteins or peptides under mild conditions. nsf.gov While not a direct application of this compound itself, these advanced methods highlight the strategies available for achieving the site-specific placement of fluorescent probes for sophisticated biophysical studies.
| Amino Acid | Target Functional Group | Common Reactive Chemistry | Bond Stability |
| Lysine | ε-Amino (-NH₂) | Succinimidyl Ester | High |
| Cysteine | Thiol/Sulfhydryl (-SH) | Maleimide, Haloacetyl | High |
| Tyrosine | Phenolic Hydroxyl (-OH) | Tyrosinase (enzymatic) | High |
Nucleic Acid Hybridization and Detection Strategies
This compound and related pyrene derivatives are utilized in the design of fluorescent probes for the detection of specific nucleic acid sequences. oup.comresearchgate.net These methods often leverage the excimer-forming property of pyrene to generate a signal only upon hybridization with a target DNA or RNA molecule. oup.com
A common strategy is the "excimer-forming two-probe" method. In this approach, two separate oligonucleotide probes are designed to bind to adjacent sequences on a single target strand. oup.com One probe is labeled with a pyrene derivative (synthesized using a precursor like this compound) at its 3'-terminus, and the second probe is labeled with pyrene at its 5'-terminus. oup.comresearchgate.net
In the absence of the target nucleic acid, the two probes remain separate in solution, and upon excitation, only pyrene monomer fluorescence is observed. However, when the target sequence is present, both probes hybridize to it, bringing their terminal pyrene molecules into close proximity. This arrangement facilitates the formation of an excimer upon excitation, leading to the appearance of the characteristic red-shifted excimer fluorescence. researchgate.net The increase in the excimer-to-monomer fluorescence ratio serves as a sensitive and specific signal for the presence of the target nucleic acid, enabling homogeneous, real-time detection without the need for separation steps or PCR amplification in some contexts. oup.comnih.govbiorxiv.org
Development of the Excimer-Forming Two-Probe Hybridization (ETPH) Method
A novel, homogeneous hybridization assay known as the Excimer-Forming Two-Probe Hybridization (ETPH) method has been developed for nucleic acid detection. oup.comnih.gov This technique overcomes a common disadvantage of many hybridization methods by not requiring the removal of excess, unhybridized probes from the solution, making the process less tedious and time-consuming. oup.com The ETPH method utilizes two distinct oligonucleotide probes that are designed to bind to sequential, adjacent sequences on a complementary target nucleic acid strand. oup.comresearchgate.net One probe is labeled at its 3'-terminus and the other at its 5'-terminus with a pyrene fluorophore. oup.com When both probes hybridize correctly to the target molecule, the two pyrene residues are brought into close proximity, leading to the formation of an excited-state dimer, or "excimer". oup.comresearchgate.net This excimer formation results in a distinct fluorescence emission at a longer wavelength (around 480-485 nm) compared to the emission of the pyrene monomer (around 375-395 nm), providing a clear signal for the presence of the target sequence. oup.comresearchgate.net
Design and Synthesis of Pyrene-Labeled Oligonucleotide Probes
The synthesis of the required pyrene-labeled probes involves chemically attaching a pyrene derivative to an oligonucleotide. This compound (PHeA) serves as a precursor in this process. oup.comresearchgate.net Specifically, a pyrene residue can be attached to the 3'-terminal ribose of an oligonucleotide probe via the carbonyldiimidazole (CDI) method using PHeA. oup.comresearchgate.net The hexanoic acid portion of the molecule acts as a linker or "arm" between the pyrene fluorophore and the oligonucleotide. oup.comnih.gov
The length of this linker arm is a critical design parameter that significantly influences the efficiency of excimer formation and the intensity of the resulting fluorescence. nih.gov Studies have shown that the quantum efficiency of excimer emission is remarkably affected by the length of the linkers on both probes. nih.gov By optimizing the linker lengths—for instance, by using a combination of a probe derived from 1-pyrenebutanoic acid (PBuA) and another from a different pyrene derivative—researchers can achieve an optimal configuration of the two pyrene residues, leading to intense excimer emission. oup.comnih.gov The synthesis process typically involves standard phosphoramidite (B1245037) chemistry to create an amine-modified oligonucleotide, which is then conjugated with an activated form of the pyrene-alkanoic acid, such as a succinimidyl ester. core.ac.uk
Homogeneous Assay for Ribosomal RNA Detection
The practicality of the ETPH method has been successfully demonstrated in homogeneous assays for the detection and quantification of ribosomal RNA (rRNA). oup.com A key advantage of a homogeneous assay is that it does not require a separation step to remove unbound probes, simplifying the diagnostic procedure. nih.gov In one study, the ETPH method was used to determine the concentration of 16S rRNA from Vibrio mimicus cells. oup.comnih.gov The assay was sensitive enough to detect ribonucleotide concentrations as low as 10 nM using a standard spectrofluorometer. oup.com The results of this application were highly specific, yielding an average count of 18,500 16S rRNA molecules per cell, which validated the ETPH method as a practical tool for quantitative molecular diagnostics. oup.comnih.gov
Application in Point Mutation and Single Nucleotide Polymorphism (SNP) Diagnostics
The detection of single nucleotide polymorphisms (SNPs) and point mutations is crucial for diagnosing genetic diseases and cancer. semanticscholar.orgmdpi.comfrontiersin.org The ETPH method, with its stringent requirement for probe placement, shows significant promise for SNP diagnostics. researchgate.net The principle relies on the fact that excimer formation is highly dependent on the two pyrene-labeled probes hybridizing perfectly and contiguously to the target DNA. researchgate.net If a single base mismatch, such as an SNP, is present at the junction between the two probe binding sites, it disrupts the precise alignment and proximity of the terminal pyrene molecules. This misalignment prevents or significantly reduces excimer formation, allowing the assay to effectively distinguish between a wild-type sequence and a mutated one. researchgate.net This high specificity makes probe systems based on pyrene excimers a valuable tool for genetic testing and pharmacogenomic studies. researchgate.net
Interactive Table 1: Summary of ETPH Method Findings
| Feature | Description | Reference |
|---|---|---|
| Method Name | Excimer-Forming Two-Probe Hybridization (ETPH) | oup.com |
| Principle | Two sequential probes with terminal pyrene labels form an excimer upon hybridization to a target. | oup.comresearchgate.net |
| Probe Precursors | This compound (PHeA), 1-Pyrenebutanoic acid (PBuA) | oup.comresearchgate.net |
| Synthesis Method | Carbonyldiimidazole (CDI) method; Standard phosphoramidite chemistry. | oup.comresearchgate.netcore.ac.uk |
| Target Analyte | 16S Ribosomal RNA (Vibrio mimicus) | oup.com |
| Detection Limit | ~10 nM ribonucleotide | oup.com |
| Key Advantage | Homogeneous assay (no separation of unbound probes needed). | oup.comnih.gov |
| SNP Application | Mismatches at the probe junction inhibit excimer formation, enabling SNP detection. | researchgate.net |
Cellular Internalization and Transport Mechanisms
Beyond its use in diagnostics, the pyrene moiety of compounds like this compound has been leveraged to modify peptides and enhance their ability to enter cells, a critical challenge for the delivery of therapeutic agents.
Role as an Internalization Enhancer for Oligoarginine Peptides
Arginine-rich cell-penetrating peptides (CPPs) are known for their ability to transport molecular cargo across the cell membrane. mdpi.commdpi.com Research has shown that modifying these peptides with an aromatic group, specifically 1-pyrene carboxylic acid (PCA), can significantly enhance their cellular uptake. mdpi.comnih.govresearchgate.net In these studies, the pyrene group was attached to either the N-terminus or a side chain of short oligoarginine peptides. nih.gov
The resulting peptide conjugates demonstrated remarkable internalization in tumor cell lines (MDA-MB-231). nih.govresearchgate.net One particular conjugate, Cf-Arg₈-Lys(PCA), exhibited cellular uptake almost three times greater than that of the well-known CPP, octaarginine. nih.gov This enhancement is attributed to the pyrene group's interaction with the cell membrane, potentially through ion-pair-π interactions involving the guanidino group of arginine. nih.gov This modification strategy presents an opportunity to design short, highly efficient CPPs for drug delivery. mdpi.com
Investigation of Endocytic Pathway Involvement in Cellular Uptake
Understanding the mechanism by which these modified peptides enter cells is key to their development as delivery vectors. Studies indicate that their cellular uptake is not passive but involves active transport processes. nih.gov The internalization of pyrene-conjugated oligoarginines is mediated by more than one endocytic pathway. nih.govresearchgate.net
To dissect these pathways, researchers use various endocytosis inhibitors. researchgate.net For instance, inhibitors such as EIPA (macropinocytosis inhibitor), chlorpromazine (B137089) (CPZ, clathrin-mediated endocytosis inhibitor), and cytochalasin D (CyD, macropinocytosis inhibitor) are used to treat cells before introducing the peptide conjugates. researchgate.net By observing whether an inhibitor blocks the uptake of the pyrene-modified peptide, the specific endocytic route can be identified. researchgate.net Evidence suggests that when the pyrene modification is located on a C-terminal lysine, endocytic pathways become particularly important for internalization, a process that is fundamental to the uptake of many CPP-cargo complexes. nih.govresearchgate.net
Interactive Table 2: Cellular Internalization of Pyrene-Modified Peptides
| Peptide Modification | Base Peptide | Cell Line | Key Finding | Reference |
|---|---|---|---|---|
| Cf-Arg₈-Lys(PCA) | Octaarginine (Arg₈) | MDA-MB-231 | Nearly 3-fold better internalization than octaarginine. | nih.gov |
| PCA on N-terminus | Oligoarginines | Tumor cell lines | Enhanced internalization. | nih.govresearchgate.net |
| PCA on side chain | Oligoarginines | Tumor cell lines | Enhanced internalization; involves multiple endocytic pathways. | nih.govresearchgate.net |
Cellular Response to Photosensitization and Oxidative Stress
The use of photosensitizing agents in combination with light to induce cellular damage provides a powerful tool for investigating cellular responses to oxidative stress. This compound, as a fluorescent fatty acid analogue, can be incorporated into cellular membranes and, upon irradiation with ultraviolet (UV) light, can generate reactive oxygen species (ROS), leading to localized damage. This methodology has been particularly insightful in studying cellular vulnerabilities, especially in the context of certain genetic disorders.
Studies on Pyrene Fatty Acid-Mediated UV Damage in Cultured Fibroblasts
Research has utilized pyrene-containing fatty acids to probe the effects of UV-induced damage in cultured human skin fibroblasts. When cells are incubated with these fatty acids, the pyrene moiety is incorporated into cellular lipids. nih.gov Subsequent exposure to UV light excites the pyrene molecule, which can then transfer energy to molecular oxygen, generating singlet oxygen and other radical species. scispace.com These reactive species cause significant damage to lipids, proteins, and nucleic acids, ultimately leading to cell death. nih.govscispace.com
A key finding is that the level of cell killing is related to the amount of the pyrene fatty acid incorporated into the cells, which in turn is dependent on the metabolic activity of the specific cell type. nih.gov This allows for the selective targeting and elimination of cell populations based on their metabolic rate. nih.gov The sensitivity of cells to this photosensitized killing can be influenced by factors such as incubation temperature and the presence of other fatty acids or serum proteins. nih.gov
In studies involving fibroblasts, it has been observed that UV irradiation following incubation with pyrene fatty acids leads to eventual cell death, a phenomenon not seen in cells that were not treated with the photosensitizer. nih.gov This pyrene fatty acid-mediated UV damage has been instrumental in revealing differential sensitivities among various cell lines, providing a window into their intrinsic defense mechanisms against oxidative insults. scispace.com
Investigation of Hypersensitivity in Peroxisomal Disorders
A significant application of this photosensitization technique has been in the study of peroxisomal disorders, such as Zellweger syndrome (ZS) and rhizomelic chondrodysplasia punctata (RCDP). scispace.com Fibroblasts cultured from patients with these disorders exhibit a marked increase in sensitivity to UV damage mediated by pyrene fatty acids. scispace.com This hypersensitivity is linked to a deficiency in plasmalogens, a class of ether phospholipids whose synthesis is dependent on functional peroxisomes. scispace.com
The research demonstrated that the increased UV sensitivity in fibroblasts from patients with peroxisomal disorders could be specifically attributed to plasmalogen deficiency. scispace.com When these deficient cells had their plasmalogen levels restored by supplementing the culture medium with hexadecylglycerol, they regained normal UV resistance. scispace.com This finding underscores the critical role of plasmalogens in protecting cells from oxidative damage.
Further investigations using cell fusion techniques provided additional evidence for the underlying genetic basis of this hypersensitivity. Fusing Zellweger cells with X-linked adrenoleukodystrophy (X-ALD) cells, or fusing Zellweger cells from different complementation groups, resulted in an increase in UV resistance. scispace.com This highlights the genetic and biochemical heterogeneity of these disorders and the potential for complementation to restore normal cellular function.
The table below summarizes the differential UV sensitivity observed in various fibroblast cell lines after treatment with a pyrene fatty acid (16-(1'-pyrene)hexadecanoic acid) and subsequent UV irradiation.
| Cell Line Type | Condition | Relative Survival Rate (%) |
| Control Fibroblasts | Normal | Higher |
| Zellweger Syndrome (ZS) Fibroblasts | Peroxisomal Disorder | Lower |
| Rhizomelic Chondrodysplasia Punctata (RCDP) Fibroblasts | Peroxisomal Disorder | Lower |
| X-linked Adrenoleukodystrophy (X-ALD) Fibroblasts | Peroxisomal Disorder | Similar to Control |
| ZS Fibroblasts + Hexadecylglycerol | Plasmalogen Repletion | Increased (towards normal) |
This table is a representation of the findings described in the text, illustrating the comparative survival rates of different fibroblast cell lines under pyrene fatty acid-mediated UV stress. scispace.com
Chemosensor Development and Analytical Applications of 1 Pyrenehexanoic Acid Derivatives
Metal Ion Detection Strategies
The flexible derivatization of 1-pyrenehexanoic acid allows for the incorporation of specific binding sites for metal ions. This targeted design results in chemosensors that can selectively detect metal ions, such as the highly toxic mercury(II) ion (Hg²⁺), in various media. nih.govnih.gov
Mercury (Hg²⁺) Ion Sensing Mechanisms via Fluorescence Modulation
The detection of Hg²⁺ ions by this compound derivatives is primarily achieved through fluorescence modulation, where the binding of the metal ion alters the fluorescence signal of the pyrene (B120774) fluorophore. ekb.eg Several mechanisms underpin this process.
One common mechanism is Chelation-Enhanced Fluorescence (CHEF) . In the absence of Hg²⁺, the sensor molecule may have its fluorescence quenched due to internal rotational or vibrational processes. Upon chelation with Hg²⁺, the molecule becomes more rigid, restricting these non-radiative decay pathways and leading to a significant increase in fluorescence intensity. nih.gov
Another key mechanism is Photoinduced Electron Transfer (PET) . In a PET sensor, the pyrene fluorophore is linked to a receptor unit containing a heteroatom (like nitrogen or sulfur) with a lone pair of electrons. In the unbound state, an electron can be transferred from the receptor to the excited fluorophore, quenching its fluorescence. When the receptor binds to Hg²⁺, the lone pair of electrons are engaged in the coordination, which inhibits the PET process and restores the fluorescence of the pyrene unit. mdpi.comusm.myrsc.org
Excimer formation is also a powerful tool for Hg²⁺ sensing. Some sensors are designed with two pyrene units. In the presence of Hg²⁺, the ion can act as a template, bringing the two pyrene moieties into close proximity and inducing the formation of an excimer, which is observed as a new, red-shifted emission band. mdpi.com Conversely, if a probe's design relies on a pre-formed excimer, the interaction with Hg²⁺ can disrupt this conformation, leading to a decrease in excimer emission and an increase in monomer emission. nih.govmdpi.com
The formation of a stable complex between the pyrene-based sensor and the mercury ion is fundamental to the sensing process. nih.gov This interaction can also lead to static quenching, where a non-fluorescent ground-state complex is formed between the sensor and the quencher (Hg²⁺). nih.govrsc.org
Design of Fluorescence "Turn-On" and "Turn-Off" Chemosensors
Based on the aforementioned mechanisms, chemosensors derived from this compound can be designed to operate in two primary modes: "turn-on" or "turn-off". mdpi.com
"Turn-On" Chemosensors: These sensors are designed to be weakly fluorescent or non-fluorescent in their free state. Upon binding with the target analyte, such as Hg²⁺, a significant enhancement in fluorescence intensity is observed. nih.gov This "lighting-up" response is highly desirable as it minimizes the risk of false-positive signals. nih.gov Mechanisms like CHEF and the inhibition of PET are commonly employed to create turn-on sensors. mdpi.comnih.gov For instance, a pyrene-rhodamine B conjugate acts as a turn-on sensor for Hg²⁺ by inhibiting an initial Fluorescence Resonance Energy Transfer (FRET) process upon metal binding. mdpi.com Similarly, pyrene-based probes that form excimers upon complexation with Hg²⁺ also function as turn-on sensors, generating a new emission band at a longer wavelength. mdpi.com
"Turn-Off" Chemosensors: In this design, the sensor is initially highly fluorescent. The interaction with the analyte, like Hg²⁺ or other ions such as Cu²⁺ and Fe²⁺, leads to a decrease or complete quenching of the fluorescence signal. mdpi.commdpi.com This quenching can occur through various processes, including the enhancement of PET, energy transfer to the analyte, or the formation of a non-emissive complex. mdpi.comekb.eg For example, pyrene derivatives featuring triazole units have been shown to exhibit fluorescence quenching in the presence of Hg²⁺ because the metal ion binding inhibits the formation of pyrene excimers. mdpi.com While effective, "turn-off" sensors can sometimes be susceptible to false positives from other quenching species in the sample.
The reversibility of these sensors is an important feature for practical applications. The fluorescence of a sensor-Hg²⁺ complex can often be turned "off" again by adding a strong chelating agent like iodide (I⁻) or EDTA, which sequesters the mercury ion and releases the free sensor. mdpi.comnih.gov This creates a reversible "off-on-off" or "on-off-on" system. nih.gov
| Sensor Derivative Type | Analyte | Response Type | Detection Limit (LOD) | Reference |
| Pyrene-based CS | Hg²⁺ | Turn-On | 36 nM | nih.gov |
| Pyrene-amino acid conjugate (1) | Hg²⁺ | Turn-On (Excimer) | 57.2 nM | mdpi.com |
| Azadiene–pyrene probe (7) | Hg²⁺ | Turn-On (Excimer) | 0.2 µM | mdpi.com |
| Pyrene-rhodamine B probe (24) | Hg²⁺ | Turn-On (FRET inhibition) | 0.43 µM | mdpi.com |
| Pyrene-triazole probes (31-33) | Hg²⁺ | Turn-Off (Excimer inhibition) | 1.74 - 3.83 µM | mdpi.com |
| Pyrene-Schiff base probe (35) | Hg²⁺ | Turn-Off | 0.35 nM | mdpi.com |
| Pyrene-based PMDP | Cu²⁺ | Turn-Off | 0.42 µM | mdpi.com |
| Pyrene-based PMDP | Fe²⁺ | Turn-Off | 0.51 µM | mdpi.com |
Detection of Explosives and Related Analytes
The electron-rich nature of the pyrene ring makes its derivatives excellent candidates for detecting electron-deficient nitro-containing compounds, which are common components of commercial and military explosives. nih.govchimicatechnoacta.ru
Sensing of Nitro-Containing Compounds
The primary mechanism for detecting nitroaromatic explosives with pyrene-based sensors is fluorescence quenching. mdpi.com When the excited pyrene fluorophore comes into contact with an electron-deficient nitro compound, such as 2,4,6-trinitrotoluene (B92697) (TNT) or dinitrotoluene (DNT), an electron transfer can occur from the excited state of the pyrene derivative to the nitroaromatic compound. nih.gov This process provides a non-radiative pathway for the excited state to return to the ground state, resulting in a quenching of the fluorescence emission, a classic "turn-off" response. chimicatechnoacta.ru
The efficiency of this quenching is often amplified in systems that utilize pyrene's excimer emission. The interaction with the nitro-analyte can disrupt the π-π stacking required for excimer formation, leading to a significant decrease in the excimer's characteristically long-wavelength emission. nih.govmdpi.com This quenching mechanism has been successfully applied in various sensor designs, including amphiphilic pyrene derivatives and bispyrenylalkanes, for the sensitive detection of nitro explosives in aqueous media. nih.govchimicatechnoacta.ru
Selective Detection of Picric Acid
Among various nitro-containing explosives, picric acid (2,4,6-trinitrophenol) has been a particular focus for selective detection. nih.gov While general fluorescence quenching works for many nitroaromatics, achieving selectivity for picric acid often involves more specific intermolecular interactions. nih.govpuchd.ac.in
Researchers have developed pyrene-based probes that incorporate additional functional groups capable of forming specific hydrogen bonds with the hydroxyl group of picric acid. nih.gov This combination of π-π stacking between the electron-rich pyrene and the electron-deficient picric acid, along with specific hydrogen-bonding interactions, leads to highly selective and sensitive detection. nih.gov The formation of this ground-state complex is a key factor responsible for the efficient fluorescence quenching observed. researchgate.net
These interactions have enabled the development of chemosensors with remarkably low detection limits for picric acid. For example, a pyrene-tethered imidazo[1,5-a]pyridine-based probe (TL18) demonstrated a detection limit as low as 63 nM. nih.gov Other pyrene-imidazole and pyrene-sugar based sensors have also shown high selectivity and sensitivity for picric acid in aqueous environments. puchd.ac.inresearchgate.net
| Sensor Derivative Type | Analyte | Detection Limit (LOD) | Quenching Constant (Ksv) | Reference |
| Pyrene-imidazo[1,5-a]pyridine (TL18) | Picric Acid | 63 nM | Not Specified | nih.gov |
| Imidazole-pyrene based sensor (1) | Picric Acid | 8.14 x 10⁻⁷ M | Not Specified | puchd.ac.in |
| Triazole-linked pyrene sugar analogue (1) | Picric Acid | 6.68 x 10⁻⁷ M | 4.96 × 10⁵ M⁻¹ | researchgate.net |
| Bispyrenylalkane chemosensor (1) | TNT | 143 µg/L (0.63 µM) | Not Specified | chimicatechnoacta.ru |
Photophysical Principles in Chemosensor Functionality
The function of chemosensors based on this compound derivatives is governed by a set of fundamental photophysical principles that translate a molecular recognition event into a measurable optical signal. mdpi.com
Photoinduced Electron Transfer (PET): This is a primary mechanism for designing "switchable" sensors. usm.mymdpi.com It involves electron transfer between the pyrene fluorophore and a receptor unit. If the analyte binding to the receptor inhibits this electron transfer, fluorescence is "turned on." Conversely, if the interaction facilitates electron transfer (e.g., from the pyrene to an electron-deficient analyte like a nitro explosive), fluorescence is "turned off." mdpi.comrsc.org
Fluorescence Resonance Energy Transfer (FRET): FRET is a distance-dependent energy transfer from an excited donor fluorophore to a suitable acceptor molecule. In sensor design, the binding of an analyte can either bring the donor and acceptor closer, initiating FRET and quenching the donor's fluorescence, or separate them, inhibiting FRET and enhancing the donor's fluorescence. mdpi.com
Excimer and Monomer Emission: Pyrene is well-known for its ability to form excimers (excited dimers) in solution. nih.gov An excimer has a distinct, red-shifted emission compared to the pyrene monomer. Sensor design can leverage this by having an analyte either induce the formation of an excimer (a ratiometric "turn-on" response with a new emission band) or disrupt a pre-existing excimer, causing a switch from excimer to monomer emission. nih.govmdpi.com This ratiometric sensing, which relies on the ratio of two emission intensities, is often more robust than simple intensity-based measurements.
Chelation-Enhanced Fluorescence (CHEF): This principle applies to sensors where the fluorophore's emission is partially quenched by internal rotations or vibrations in its flexible structure. nih.gov When the sensor binds to a metal ion, a rigid chelate ring is formed, restricting these non-radiative decay pathways and causing a significant enhancement in the fluorescence quantum yield. mdpi.comnih.gov
Internal Charge Transfer (ICT): In some fluorophores, excitation leads to a transfer of electron density from a donor part of the molecule to an acceptor part. The energy of this ICT state, and thus the emission wavelength, is often sensitive to the polarity of the environment and to interactions with analytes. Analyte binding can modulate the efficiency of the ICT process, leading to changes in fluorescence intensity or wavelength. ekb.egrsc.org
These principles are not mutually exclusive, and the functionality of a single chemosensor can be the result of a combination of these effects, allowing for the sophisticated design of highly sensitive and selective analytical tools.
Mechanisms of Fluorescence Quenching and Enhancement
The utility of this compound derivatives in chemosensor development is largely predicated on their ability to signal the presence of an analyte through changes in their fluorescence properties. These changes manifest as either a decrease (quenching) or increase (enhancement) in fluorescence intensity. The underlying mechanisms are diverse and can be tailored through the specific molecular design of the sensor.
Fluorescence Quenching involves a decrease in the quantum yield of fluorescence from the pyrene moiety due to a variety of de-excitation processes. When a quencher molecule interacts with the fluorophore in its excited state, it can promote non-radiative decay pathways, diminishing the emission of light. uzh.ch This can occur through several mechanisms:
Static Quenching: This occurs when the fluorophore and the quencher form a non-fluorescent complex on the ground state. Upon excitation, this complex immediately returns to the ground state without emitting a photon. This type of quenching is characterized by a decrease in fluorescence intensity without a change in the fluorescence lifetime of the uncomplexed fluorophore. nih.govresearchgate.net
Dynamic (Collisional) Quenching: In this process, the quencher collides with the fluorophore after it has been excited. This interaction deactivates the excited state. Dynamic quenching affects both the fluorescence intensity and the excited-state lifetime. researchgate.net
Chelation-Enhanced Quenching (CHEQ): In some sensor designs, the binding of a metal ion can lead to fluorescence quenching. This is particularly common with paramagnetic metal ions like Cu²⁺, Fe³⁺, or Ni²⁺, which can promote non-radiative processes such as intersystem crossing. scispace.combohrium.com The chelation event brings the metal ion into close proximity with the pyrene fluorophore, facilitating this quenching.
Ligand-to-Metal Charge Transfer (LMCT): Upon binding of a metal ion, an electron may be transferred from the pyrene derivative (the ligand) to the metal center, resulting in a non-emissive state and thus, fluorescence quenching. nih.govresearchgate.net
Fluorescence Enhancement is often a more desirable outcome for a sensor, as a "turn-on" signal is less susceptible to false positives arising from background quenching effects. bohrium.com The primary mechanisms for fluorescence enhancement in this compound derivatives are:
Chelation-Enhanced Fluorescence (CHEF): This is a widely employed mechanism where the binding of an analyte, typically a metal ion, to a receptor site on the sensor molecule enhances the fluorescence emission. scispace.com In many designs, the receptor is linked to the pyrene fluorophore and has a quenching effect in its free state, often through Photoinduced Electron Transfer (PET). The binding of the analyte to the receptor inhibits this quenching process, restoring or "turning on" the fluorescence of the pyrene core. scispace.commdpi.com
Aggregation-Induced Emission (AIE): While pyrene itself can suffer from aggregation-caused quenching (ACQ) where parallel stacking of the aromatic rings in aggregates leads to non-radiative decay, derivatives can be designed to exhibit the opposite effect. nih.gov In AIE-active molecules, the restriction of intramolecular rotations upon aggregation or binding blocks non-radiative decay pathways, opening up a radiative channel and leading to significant fluorescence enhancement. scispace.com
The choice between a quenching or enhancement mechanism depends on the specific analyte and the design of the chemosensor. For instance, sensors for nitroaromatic explosives often rely on fluorescence quenching due to electron transfer from the excited pyrene to the electron-deficient analyte. mdpi.com Conversely, many sensors for metal ions are designed to produce a "turn-on" response via the CHEF mechanism. mdpi.comscispace.com
Role of Excimer Emission Characteristics in Sensing
A distinctive photophysical property of pyrene and its derivatives, including those of this compound, is the ability to form "excimers" (excited-state dimers). An excimer is formed when an excited-state pyrene molecule interacts with a ground-state pyrene molecule in close proximity (typically < 1 nm). nih.gov This process results in a new, broad, and structureless emission band that is significantly red-shifted (typically appearing between 420-600 nm) compared to the structured monomer emission (around 370-400 nm). nih.govnih.gov This dual emission capability is a powerful tool in chemosensor design, enabling ratiometric sensing.
Ratiometric detection involves monitoring the ratio of fluorescence intensities at two different wavelengths (e.g., excimer vs. monomer). This approach provides a built-in self-calibration, making the measurement more robust and less susceptible to fluctuations in probe concentration, excitation intensity, or environmental factors. nih.gov
The role of excimer emission in sensing can be categorized as follows:
Analyte-Induced Excimer Formation ("Turn-On"): In some sensor designs, two pyrene units are held apart in the free state, exhibiting only monomer emission. Upon binding to a specific analyte, a conformational change occurs, bringing the pyrene moieties close enough to form an excimer. This results in a decrease in monomer emission and a simultaneous increase in excimer emission, providing a clear ratiometric signal. mdpi.comnycu.edu.tw For example, the binding of certain metal ions can act as a template, organizing two sensor molecules into a complex that facilitates intermolecular excimer formation. mdpi.comnycu.edu.tw
Analyte-Induced Excimer Disruption ("Turn-Off"): Conversely, a sensor can be designed where two pyrene units are pre-organized to favor intramolecular excimer emission in the resting state. The interaction with an analyte can disrupt this conformation, pulling the pyrene units apart. This leads to a quenching of the excimer emission and an enhancement of the monomer emission. mdpi.com This mechanism has been used for the detection of metal ions where the chelation event forces a conformational change that separates the pyrene groups. nih.govmdpi.com
The formation or disruption of the excimer is highly sensitive to the local environment and the specific binding event, allowing for the development of highly selective sensors. nih.govrsc.org The intensity of the excimer emission can also be tuned; for instance, by increasing the number of pyrene monomers on a probe, the probability of excimer formation increases, leading to a stronger signal. nih.gov
Table 1: Research Findings on Excimer-Based Sensing with Pyrene Derivatives
| Probe Type/Analyte | Sensing Mechanism | Monomer Emission (λem, nm) | Excimer Emission (λem, nm) | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|---|
| Pyrene-amino acid conjugate / Hg²⁺ | Excimer formation enhancement | 383 | 480 | 57.2 nM | mdpi.com |
| Pyrene-glucose conjugate / Hg²⁺ | Ratiometric (excimer enhancement) | 398 | 500 | 45 ± 5 nM | mdpi.com |
| Azadiene-pyrene probe / Hg²⁺ | "Turn-On" excimer formation | - | 462 | 0.2 µM | mdpi.com |
| Calix scispace.comarene-pyrene / Hg²⁺ | Excimer disruption / FRET | - | 470 | 8.11 nM | mdpi.comrsc.org |
| Pyrene derivative / Cu²⁺ | Excimer quenching (LMCT) | - | 498 | - | nih.gov |
| Pyrene-based chemosensor / Fe³⁺ | Fe³⁺-induced excimer formation | - | 507 | - | nycu.edu.tw |
Photoinduced Electron Transfer (PET) Mechanisms in Analyte Binding
Photoinduced Electron Transfer (PET) is a fundamental quenching mechanism that is intelligently exploited in the design of "turn-on" fluorescent chemosensors based on this compound derivatives. researchgate.netrsc.org A typical PET sensor consists of three key components: a fluorophore (the pyrene unit), a receptor (the analyte binding site), and a spacer that electronically separates the fluorophore and receptor. scispace.comrsc.org
The general mechanism operates as follows:
"Off" State (Quenched): In the absence of the target analyte, the receptor possesses a non-bonding electron pair (e.g., on a nitrogen or oxygen atom) with a suitable energy level. nycu.edu.twrsc.org Upon photoexcitation of the pyrene fluorophore, an electron from the Highest Occupied Molecular Orbital (HOMO) of the receptor is transferred to the now partially vacant HOMO of the excited pyrene. This electron transfer process provides a non-radiative pathway for the excited state to return to the ground state, effectively quenching the fluorescence. scispace.comresearchgate.net For this to occur, the HOMO of the electron donor (the receptor) must be higher in energy than the HOMO of the fluorophore. scispace.com
"On" State (Fluorescent): When the target analyte binds to the receptor, the lone pair of electrons on the receptor becomes engaged in the new bond (e.g., a coordinate bond with a metal ion). nycu.edu.tw This binding lowers the energy of the receptor's HOMO. As a result, the energy level of the receptor's HOMO is no longer sufficiently high to allow for electron transfer to the excited pyrene fluorophore. The PET process is inhibited, which blocks the non-radiative de-excitation pathway. Consequently, the excited pyrene returns to the ground state via the radiative pathway, leading to a significant enhancement in fluorescence intensity—a "turn-on" response. scispace.comnycu.edu.tw This specific application of PET inhibition by analyte binding is often referred to as a Chelation-Enhanced Fluorescence (CHEF) mechanism. scispace.com
This PET-based sensing strategy is highly versatile and has been successfully applied to the detection of various analytes, including metal cations (like Fe³⁺, Cu²⁺, Zn²⁺) and protons (for pH sensing). nih.govmdpi.comscispace.comnycu.edu.twnycu.edu.tw The selectivity of the sensor is determined by the specific binding affinity of the receptor unit for the target analyte. By modifying the receptor, sensors can be tailored for different targets. For example, aza-crown ethers or nitrogen-containing heterocyclic moieties are commonly used as receptors for metal ions in pyrene-based PET sensors. scispace.comnycu.edu.tw
The efficiency of the PET quenching and the subsequent fluorescence enhancement upon analyte binding are critical for sensor performance, influencing factors like sensitivity and the limit of detection. nih.govscispace.com
Supramolecular Chemistry and Nanomaterial Integration with 1 Pyrenehexanoic Acid
Enzyme Immobilization on Carbon Nanomaterials
The immobilization of enzymes on carbon nanomaterials is a critical step in the fabrication of robust and efficient biocatalytic systems. 1-Pyrenehexanoic acid plays a key role in this process, facilitating the stable adsorption of enzymes onto materials like carbon nanotubes (CNTs) and carbon microfibers (CMFs).
Utilization of π-Stacking Interactions for Enzyme Adsorption on Carbon Nanotubes (CNTs) and Carbon Microfibers (CMFs)
This compound serves as an effective linker for the non-covalent immobilization of enzymes onto carbon nanomaterials. The pyrene (B120774) moiety of the molecule adsorbs onto the surface of CNTs and CMFs through strong π-π stacking interactions. scispace.commdpi.com This creates a modified surface with outwardly-oriented carboxylic acid groups. These groups then provide anchoring points for the physical adsorption of enzymes, such as laccase. scispace.com This method leverages the high surface area and conductivity of carbon nanomaterials while providing a stable and biocompatible environment for the enzyme. scispace.commagtech.com.cn The use of pyrene derivatives for enzyme immobilization on CNTs has been shown to facilitate high-density protein loading, which is crucial for achieving high catalytic currents in biocatalytic applications. nih.gov
Comparison with Covalent Enzyme Binding Approaches (e.g., Amide and Imino Bonds)
Enzyme immobilization can also be achieved through covalent bonding, such as the formation of amide or imino bonds. scispace.com In a comparative study, laccase was immobilized on aminophenyl-modified CNTs via amide and imino bonds and contrasted with physical adsorption on this compound-modified CNTs. scispace.comnih.gov
While covalent methods can create a strong and stable linkage, they may result in random enzyme orientation, potentially hindering the accessibility of the enzyme's active site. scispace.com For instance, covalent binding through glutamic and aspartic acid residues might lead to a longer electron tunneling distance, which is not ideal for direct electron transfer. scispace.com In contrast, the non-covalent approach using this compound, while also potentially leading to random orientation, offers a milder immobilization condition that can better preserve the enzyme's native structure and activity. scispace.com One study demonstrated that an imino bond-based immobilization method yielded particularly efficient direct electron transfer with high catalytic currents. nih.gov
| Immobilization Method | Linkage Type | Key Feature | Impact on Electron Transfer |
| This compound | Non-covalent (π-stacking and physical adsorption) | Mild immobilization, preserves enzyme structure. scispace.com | Can facilitate direct electron transfer. scispace.com |
| Amide Bond | Covalent | Strong, stable linkage. scispace.com | May result in longer electron tunneling distances. scispace.com |
| Imino Bond | Covalent | Strong, stable linkage. scispace.comnih.gov | Demonstrated highly efficient direct electron transfer. nih.gov |
Enhancement of Direct Electron Transfer in Biocatalytic Systems
Direct electron transfer (DET) between the enzyme's active site and the electrode surface is a highly desirable feature in biocatalytic systems as it eliminates the need for electron mediators, simplifying the system and improving efficiency. scispace.comnih.gov The use of this compound to modify carbon nanomaterials can significantly enhance DET. By creating a hydrophilic surface with its carboxyl groups, this compound improves the stability of the adsorbed laccase, which can favor the correct orientation of the enzyme's T1 copper site for efficient electron transfer. scispace.com This improved electronic communication between the enzyme and the electrode is crucial for the development of high-performance biosensors and biofuel cells. scispace.comnih.gov The three-dimensional hierarchical structure of CNTs grown on CMFs further enhances the electroactive surface area, leading to a significant increase in catalytic currents compared to non-nanostructured electrodes. scispace.com
Applications in Bioelectrocatalysis and Biosensor Fabrication
The unique properties of this compound-modified nanomaterials have led to their successful application in the development of laccase-based biosensors and enzymatic biofuel cells.
Design and Performance of Laccase Biosensors
Laccase-based biosensors are valuable tools for the detection of phenolic compounds. csic.esnih.gov The immobilization of laccase onto this compound-modified hierarchical carbon microfiber/carbon nanotube composite electrodes is a key strategy in the design of these biosensors. csic.es These biosensors exhibit clear electrocatalytic activity, allowing for the amperometric determination of substrates like hydroquinone. csic.es The performance of these biosensors, including their sensitivity, detection limit, and linear response range, is highly dependent on the enzyme immobilization strategy. csic.es The use of this compound contributes to a stable and efficient bioanalytical platform. csic.es
Development of Enzymatic Biofuel Cells (EBFCs)
Enzymatic biofuel cells (EBFCs) are a promising technology for powering small electronic devices, including implantable medical devices. nih.govdtu.dk These cells generate electricity from the oxidation of biofuels, such as glucose, and the reduction of oxygen. nih.govmdpi.com The efficiency of EBFCs is heavily reliant on the performance of the biocathode, where oxygen reduction occurs. nih.gov this compound has been utilized in the development of laccase-based biocathodes on CNTs. nih.gov By facilitating the immobilization of laccase, this compound contributes to the creation of electrodes with excellent current densities. nih.gov While covalent immobilization methods, particularly those using imino bonds, have shown very high catalytic currents, the non-covalent approach with this compound remains a valuable strategy for constructing efficient and stable biocathodes for EBFCs. nih.gov
Engineered Supramolecular Assemblies
The unique photophysical properties and hydrophobicity of the pyrene moiety, as found in this compound, make it a valuable building block in supramolecular chemistry and materials science. Its propensity for π-π stacking and other non-covalent interactions allows for the construction of a variety of ordered nanostructures.
Self-Assembly of Pyrene-DNA Conjugates into Nanostructures
The conjugation of pyrene to DNA oligonucleotides creates amphiphilic molecules that can self-assemble into well-defined nanostructures in aqueous environments. nih.govbohrium.com The hydrophobic interactions between the pyrene "sticky ends" are a primary driving force for this assembly process. nih.gov The process is often facilitated by agents like spermine, which helps to mitigate the electrostatic repulsion between the negatively charged DNA backbones. nih.gov
The specific morphology of the resulting nanostructures is highly dependent on the substitution pattern of the pyrene isomer attached to the DNA. nih.govbohrium.comresearchgate.net For instance, DNA conjugates with 1,6- and 1,8-dialkynyl pyrene isomers tend to form multilamellar vesicles. nih.govresearchgate.net In contrast, when a 2,7-dialkynyl pyrene isomer is used, the conjugates exclusively assemble into spherical nanoparticles. nih.govbohrium.comresearchgate.net These self-assembled nanostructures have diameters typically ranging from 50 to 300 nm. bohrium.com
These pyrene-DNA assemblies are not merely structural; they can also be functional. The assembled pyrene units can act as artificial light-harvesting antennae, capable of absorbing light energy and transferring it to an acceptor molecule like Cyanine3 (Cy3). nih.govbohrium.comresearchgate.net This demonstrates the potential for creating artificial light-harvesting complexes using these self-assembled nanostructures. nih.govresearchgate.net
Table 1: Influence of Pyrene Isomer on DNA Conjugate Nanostructure Morphology
| Pyrene Isomer Appended to DNA | Resulting Nanostructure Morphology | Typical Diameter (nm) |
|---|---|---|
| 1,6-dialkynyl pyrene | Multilamellar Vesicles | 50-300 |
| 1,8-dialkynyl pyrene | Multilamellar Vesicles | 50-300 |
Data sourced from multiple studies. nih.govbohrium.comresearchgate.net
Supramolecular Polymerization of Aromatic Peptide Amphiphiles
Aromatic peptide amphiphiles (PAs) are molecules that combine a peptide sequence with a hydrophobic aromatic group. nih.govrsc.org These molecules can undergo supramolecular polymerization in water, driven by a combination of hydrophobic collapse of the aromatic and any aliphatic segments, and hydrogen bonding between the peptide backbones, often leading to the formation of β-sheets. nih.govbeilstein-journals.orgbeilstein-journals.org This assembly process results in one-dimensional nanostructures, such as high-aspect-ratio nanofibers. nih.gov
The pyrene group, when attached to a peptide, can serve as the aromatic driver for such self-assembly. By designing bi-functional aromatic peptide amphiphiles that incorporate pyrene, it is possible to create fibrous nanomaterials. rsc.org The dynamic nature of these non-covalent assemblies can be harnessed to create advanced hybrid materials. nih.govnih.gov For example, research has explored the creation of hybrid structures where a covalent polymer with a rigid aromatic backbone interacts with a supramolecular PA structure. nih.govnih.gov The non-covalent polymerization of the supramolecular monomers can even "catalyze" the covalent polymerization, highlighting the sophisticated interplay possible in these systems. nih.govnih.gov These materials show promise as reusable scaffolds for the delivery of various agents. nih.govnih.gov
Two-Dimensional Assemblies for Controlled Delivery of Peptide Ligands
Beyond one-dimensional fibers, pyrene-modified peptides can be engineered to form two-dimensional (2D) assemblies for applications such as the controlled delivery of peptide ligands. chemistryviews.org A key challenge in peptide-based therapeutics is their rapid degradation and dilution in the body. chemistryviews.org Assembling them into larger structures can protect them and concentrate them at their target site. chemistryviews.org
In one approach, a peptide sequence known to bind to a specific cell receptor, such as the DGEA sequence which binds to the integrin α2β1 receptor, is grafted to a pyrene moiety. chemistryviews.org The inherent aromatic interactions of the pyrene groups drive the initial self-assembly of these amphiphilic conjugates into vesicular structures. chemistryviews.org
A crucial step in forming 2D sheets from these vesicles is the introduction of a complementary molecule, such as octafluoronaphthalene (B166452). chemistryviews.org The interaction between the electron-rich pyrene and the electron-poor octafluoronaphthalene breaks down the vesicles and promotes the formation of large, flat sheets where the peptide ligands are exposed on both sides. chemistryviews.org These 2D sheets have been shown to be more effective at activating cell membrane receptors than other delivery forms because they can cover a larger area of the cell surface and are more resistant to enzymatic degradation. chemistryviews.org
Role of Non-Covalent Interactions (e.g., Arene-Perfluoroarene Interactions) in Assembly
The formation of the supramolecular structures described above is governed by a variety of non-covalent interactions. nih.govwikipedia.org These interactions, which include hydrogen bonding, van der Waals forces, and π-effects, are individually weak (typically 1-5 kcal/mol) but collectively strong enough to direct the precise assembly of molecules into complex architectures. wikipedia.org
A particularly powerful non-covalent interaction in this context is the arene-perfluoroarene (AP) interaction. beilstein-journals.orgresearchgate.netrsc.org This occurs between an electron-rich aromatic ring, like pyrene, and an electron-deficient perfluorinated aromatic ring, like octafluoronaphthalene. chemistryviews.orgrsc.org The fluorination of the aromatic ring inverts its electron distribution, leading to a strong, stabilizing stacking interaction with the non-fluorinated arene. researchgate.netrsc.org This interaction is noted for being extraordinarily stable in solution and is considered biorthogonal, meaning it is unlikely to interfere with biological processes. chemistryviews.org
The AP interaction is a key driver in transforming pyrene-peptide vesicles into 2D sheets, as mentioned previously. chemistryviews.org Beyond this specific example, AP interactions are increasingly used as a tool in materials science to engineer functional supramolecular assemblies, from liquid crystals to nanotubes, due to their ability to promote strong self-assembly and enhance the stability and order of the resulting materials. beilstein-journals.orgresearchgate.netrsc.org The strategic use of these and other non-covalent forces offers a powerful toolkit for controlling the assembly of complex molecular architectures from building blocks like this compound. nih.govd-nb.info
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Spermine |
| Cyanine3 (Cy3) |
| Octafluoronaphthalene |
Advanced Spectroscopic and Computational Methodologies in 1 Pyrenehexanoic Acid Research
Fluorescence Spectroscopy Techniques
Fluorescence spectroscopy is a cornerstone in the study of 1-pyrenehexanoic acid, owing to the pyrene (B120774) moiety's sensitivity to its local environment. This sensitivity allows researchers to deduce information about molecular proximity, dynamics, and the polarity of the surrounding medium.
A hallmark of pyrene and its derivatives is the ability to form an "excimer" (excited-state dimer) when an excited-state pyrene molecule interacts with a ground-state counterpart. oup.com This phenomenon is highly dependent on the distance and orientation between the two pyrene rings, requiring a parallel, cofacial arrangement with an interplanar distance of approximately 3-4 Å. oup.com The excimer emits a characteristic broad, structureless fluorescence at a longer wavelength (typically around 460-500 nm) compared to the structured fluorescence of the isolated pyrene "monomer" (around 375-400 nm). nih.govusc.es
The ratio of the excimer fluorescence intensity to the monomer fluorescence intensity (E/M ratio) is a powerful tool for probing intermolecular and intramolecular distances. nih.govrsc.org In studies involving probes labeled with this compound or similar pyrene derivatives, changes in the E/M ratio can signal specific events like DNA hybridization or protein binding, where the labeled components are brought into close proximity. researchgate.net For instance, research has demonstrated a clear inverse correlation between the E/M ratio and the distance separating two pyrene units attached to a molecular scaffold. nih.gov An intense excimer band with a high E/M ratio indicates that the pyrene moieties are very close (within ~5 Å), while a decrease in this ratio signifies an increased distance between them. nih.gov This principle is widely applied in the development of ratiometric fluorescent biosensors, which are advantageous because the ratio measurement can cancel out interferences from environmental factors or fluctuations in probe concentration. rsc.org
Table 1: Correlation of Inter-Pyrene Distance with Excimer/Monomer (E/M) Ratio This table illustrates the relationship between the physical distance separating two pyrene maleimide (B117702) probes on an α-helical scaffold and the resulting fluorescence E/M ratio. Data is derived from studies on apoE3 variants.
| Double Cys Variant (Positions) | Distance between Cα atoms (Å) from X-ray Structure | Observed E/M Ratio |
| 59 / 62 | 5.0 | 2.6 |
| 59 / 66 | 10.0 | 1.5 |
| 59 / 69 | 15.0 | 1.4 |
| 59 / 73 | 20.0 | 1.2 |
| Source: Adapted from fluorescence analysis of pyrene-labeled apoE variants. nih.gov |
Both steady-state and time-resolved fluorescence techniques are employed to characterize this compound and its conjugates. nih.gov
Steady-state fluorescence spectroscopy measures the average fluorescence intensity over time, providing a snapshot of the fluorescent species in a sample. bmglabtech.com The instrument records emission spectra by scanning a range of wavelengths while exciting the sample at a fixed wavelength (e.g., 340 nm for pyrene). core.ac.uk This method is used to determine the E/M ratio and to observe spectral shifts caused by changes in the solvent polarity around the pyrene probe. usc.es For example, in studies of pyrene-1-carboxylic acid, steady-state measurements can monitor the protonation of the excited state by observing changes in the fluorescence spectrum as a function of pH and the concentration of proton donors. nih.gov
Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time (typically in nanoseconds) following excitation with a short pulse of light. bmglabtech.com This provides information about the fluorescence lifetime of the excited state. colostate.edu The technique is crucial for distinguishing between different fluorescent species that may have overlapping emission spectra but different lifetimes, and for studying dynamic processes like quenching or energy transfer. colostate.eduacs.org For pyrene derivatives, time-resolved measurements can differentiate the monomer and excimer states, as the excimer typically has a different, often longer, lifetime. colostate.edu In studies of pyrene-1-carboxylate, time-resolved fluorescence was used to measure the decay profiles and determine the rate constants for proton transfer from various acids to the excited state molecule. nih.gov
Table 2: Comparison of Fluorescence Spectroscopy Techniques This table outlines the key characteristics and primary applications of steady-state and time-resolved fluorescence spectroscopy in the context of pyrene derivative research.
| Feature | Steady-State Fluorescence Spectroscopy | Time-Resolved Fluorescence Spectroscopy |
| Principle | Measures average fluorescence intensity under continuous illumination. bmglabtech.com | Measures the decay of fluorescence intensity after a pulse of excitation. bmglabtech.com |
| Primary Data | Emission/excitation spectra, quantum yield, E/M ratio. nih.govcore.ac.uk | Fluorescence lifetime, decay kinetics. nih.govcolostate.edu |
| Key Application | Determining environmental polarity, quantifying excimer vs. monomer populations. usc.es | Studying dynamic quenching, energy transfer, and distinguishing complex mixtures. colostate.eduacs.org |
| Instrumentation | Spectrofluorometer with a continuous light source (e.g., Xenon lamp). core.ac.uk | Fluorometer with a pulsed light source (e.g., pulsed diode laser) and fast detectors. nih.govcore.ac.uk |
| Source: Compiled from various sources on fluorescence spectroscopy. nih.govbmglabtech.comcore.ac.ukcolostate.edu |
Chromatographic Purification and Analysis
The synthesis of probes using this compound, such as labeled oligonucleotides or peptides, results in a crude mixture containing the desired product, unconjugated starting materials, and other byproducts. Chromatographic techniques are essential for isolating the pure, functional probe.
High-Performance Liquid Chromatography (HPLC) is the predominant method for the purification and analysis of probes derivatized with this compound. core.ac.ukidtdna.com The technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). nih.gov
For pyrene-labeled oligonucleotides and peptides, Reversed-Phase HPLC (RP-HPLC) is the most common mode used. core.ac.ukmicrosynth.com In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is a polar solvent, typically a mixture of water and an organic solvent like acetonitrile. core.ac.ukidtdna.com The separation is based on hydrophobicity; the pyrene-labeled product is more hydrophobic than the unlabeled oligonucleotide or peptide and thus interacts more strongly with the stationary phase, leading to a longer retention time. idtdna.com This allows for the efficient removal of truncated or failure sequences from the synthesis. microsynth.com A gradient elution, where the concentration of the organic solvent is gradually increased, is typically used to release the bound molecules from the column, with the desired hydrophobic product eluting last. core.ac.uk
In some cases, Ion-Exchange HPLC (IEX-HPLC) may be used, which separates molecules based on their net charge. idtdna.comnih.gov This method is particularly effective for separating longer oligonucleotides. microsynth.com
Table 3: Common HPLC Modes for Purifying this compound Probes This table describes the principles and primary uses of HPLC modes relevant to the purification of biomolecules labeled with hydrophobic fluorophores like pyrene.
| HPLC Mode | Principle of Separation | Primary Application for Probes |
| Reversed-Phase (RP-HPLC) | Separates based on relative hydrophobicity. idtdna.com | Purification of oligonucleotides (<50 nt) and peptides; removes unlabeled and truncated species. nih.govmicrosynth.com |
| Ion-Exchange (IEX-HPLC) | Separates based on net molecular charge. idtdna.com | Purification of longer oligonucleotides (40-80 nt) by separating based on charge differences. microsynth.com |
| Source: Based on literature from HPLC purification providers and research articles. idtdna.comnih.govmicrosynth.com |
Theoretical and Computational Modeling Approaches
Computational chemistry provides powerful tools for predicting and understanding the properties of molecules like this compound at an atomic level, complementing experimental findings.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (the arrangement of electrons) of molecules. rsc.orgmdpi.com By solving approximations of the Schrödinger equation, DFT can be used to calculate a wide range of molecular properties, providing insights that can be difficult to obtain through experiments alone. scirp.org
For pyrene and its derivatives, DFT calculations are used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional structure of the molecule, including bond lengths and angles. rsc.orgmdpi.com
Calculate Electronic Properties: Predict key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fudutsinma.edu.ng The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's kinetic stability and its optical and electronic properties. fudutsinma.edu.ng
Simulate Spectroscopic Data: Predict properties like UV-Visible absorption spectra, which can be compared with experimental results to validate the computational model. scirp.org Time-dependent DFT (TD-DFT) is specifically used for simulating electronic transitions. scirp.org
Analyze Reactivity and Intermolecular Interactions: Calculate properties like ionization potential, electron affinity, and dipole moments, which help in understanding the molecule's reactivity and how it will interact with its environment, including solvents or other molecules. fudutsinma.edu.ng
These theoretical calculations offer a deeper understanding of the fundamental structure-property relationships of this compound, aiding in the rational design of new probes and materials. fudutsinma.edu.ng
Table 4: Properties of Pyrene Derivatives Calculated Using DFT This table lists key structural and electronic properties that can be determined for molecules like pyrene and its derivatives using Density Functional Theory.
| Property Calculated | Significance |
| Total Energy / Optimized Geometry | Predicts the most stable 3D structure and bond parameters. rsc.orgmdpi.com |
| HOMO-LUMO Energy Gap | Relates to chemical reactivity, kinetic stability, and optical properties. fudutsinma.edu.ng |
| Ionization Potential & Electron Affinity | Indicates the energy required to remove or add an electron, respectively. fudutsinma.edu.ng |
| Dipole Moment | Measures the polarity of the molecule, influencing solubility and intermolecular forces. fudutsinma.edu.ng |
| Simulated Absorption Spectra (TD-DFT) | Predicts electronic transitions and allows for comparison with experimental UV-Vis spectra. scirp.org |
| Source: Compiled from studies utilizing DFT for molecular property prediction. rsc.orgmdpi.comscirp.orgfudutsinma.edu.ng |
Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Interaction Characterization
The Quantum Theory of Atoms in Molecules (QTAIM) offers a profound framework for elucidating chemical structures and interactions based on the topology of the electron density, ρ(r). amercrystalassn.orgwiley-vch.de This methodology partitions a molecule into atomic basins, enabling the rigorous quantum mechanical definition of an atom within a molecule and the characterization of the bonds linking them. wiley-vch.de The analysis centers on identifying critical points in the electron density field, where the gradient of the density is zero. The connectivity of atoms is defined by bond paths, which are lines of maximum electron density linking neighboring atomic nuclei. amercrystalassn.orgwiley-vch.de
In the context of this compound, QTAIM analysis is instrumental in characterizing the nature and strength of its various intramolecular and potential intermolecular interactions. This is achieved by analyzing the properties of the electron density at the bond critical points (BCPs) located along these bond paths. researchgate.net Key topological parameters evaluated at a BCP include:
The electron density (ρc): The magnitude of ρc at the BCP correlates with the strength of the bond.
The Laplacian of the electron density (∇²ρc): The sign of the Laplacian distinguishes between different types of interactions. A negative value (∇²ρc < 0) indicates a shared-shell interaction, characteristic of covalent bonds, where electron density is concentrated in the internuclear region. A positive value (∇²ρc > 0) signifies a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted at the BCP. researchgate.net
The electron energy density (Hc): This parameter further refines the characterization of the interaction. Like the Laplacian, its sign can help differentiate interaction types. researchgate.net
By applying QTAIM, researchers can quantitatively describe the covalent bonds within the pyrene aromatic system and the hexanoic acid chain, as well as weaker non-covalent interactions, such as potential C-H···O hydrogen bonds that might influence the molecule's conformation. The theory provides a quantum mechanical basis for understanding the stability and structure of the molecule derived from its electron density distribution. amercrystalassn.orgwiley-vch.de
Table 1: Representative QTAIM Parameters for Interaction Analysis in this compound
This table illustrates the typical parameters derived from a QTAIM analysis at Bond Critical Points (BCPs) for different types of chemical interactions relevant to the structure of this compound.
| Interaction Type | Bond Path Example | Electron Density (ρc) (a.u.) | Laplacian (∇²ρc) (a.u.) | Interaction Character |
| Covalent (Aromatic) | C-C within Pyrene Ring | ~0.30 - 0.33 | < 0 | Shared-shell |
| Covalent (Aliphatic) | C-C in Hexanoic Chain | ~0.24 - 0.26 | < 0 | Shared-shell |
| Covalent (Polar) | C=O in Carboxyl Group | ~0.40 - 0.45 | > 0 | Shared-shell (polar) |
| Non-Covalent | Intramolecular H-Bond | ~0.01 - 0.04 | > 0 | Closed-shell |
Molecular Electrostatic Potential (MEP) Surface Analysis for Interaction Propensity
Molecular Electrostatic Potential (MEP) surface analysis is a powerful computational tool used to visualize and predict a molecule's reactive behavior. uni-muenchen.deresearchgate.net The MEP map illustrates the electrostatic potential on the surface of a molecule, typically defined by a constant value of electron density. uni-muenchen.de This provides a guide to the regions of a molecule that are attractive or repulsive to a positive test charge, thereby identifying sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. uni-muenchen.deresearchgate.net
The MEP surface is color-coded to represent different potential values. Conventionally, regions of negative electrostatic potential, which are susceptible to electrophilic attack, are colored red. researchgate.net These areas are electron-rich and are typically associated with lone pairs on electronegative atoms. Conversely, regions of positive electrostatic potential, which are prone to nucleophilic attack, are colored blue. researchgate.net These are electron-deficient areas, often found around hydrogen atoms bonded to electronegative atoms. Green and yellow regions represent intermediate or near-neutral potentials. researchgate.net
For this compound, an MEP analysis would reveal distinct regions of reactivity:
Negative Potential: The most negative potential (red/yellow) would be concentrated around the oxygen atoms of the carboxyl group (-COOH) due to their high electronegativity and lone pairs of electrons. This indicates these sites are the primary centers for electrophilic attack and for acting as hydrogen bond acceptors.
Positive Potential: The most positive potential (blue) would be located on the acidic hydrogen of the carboxyl group, making it the most likely site for deprotonation and interaction with nucleophiles. The hydrogen atoms attached to the pyrene ring and the aliphatic chain would also exhibit varying degrees of positive potential.
π-System: The electron-rich π-system of the pyrene core would also influence the MEP, creating a region of negative potential above and below the plane of the aromatic rings, making it susceptible to interactions with cations (anion-π interactions). researchgate.net
By mapping these electrostatic potentials, MEP analysis provides crucial insights into the molecule's interaction propensity, guiding the understanding of its intermolecular recognition patterns and chemical reactivity. uni-muenchen.deajchem-a.com
Table 2: Predicted Molecular Electrostatic Potential (MEP) Values for Key Regions of this compound
This table shows representative MEP values that would be expected for different atomic sites on the this compound molecule, indicating their relative propensity for electrophilic or nucleophilic interactions.
| Molecular Region | Atom/Site | Predicted MEP Value Range (kcal/mol) | Interaction Propensity |
| Carboxyl Group | Carbonyl Oxygen (C=O ) | -45 to -60 | Strong Electrophilic Attack / H-bond Acceptor |
| Carboxyl Group | Hydroxyl Oxygen (-OH ) | -35 to -50 | Electrophilic Attack / H-bond Acceptor |
| Carboxyl Group | Hydroxyl Hydrogen (-OH ) | +50 to +65 | Strong Nucleophilic Attack / H-bond Donor |
| Pyrene Core | π-cloud (above/below ring) | -15 to -25 | Cation-π Interaction |
| Aliphatic Chain | C-H Hydrogens | +5 to +15 | Weak Nucleophilic Interaction |
Molecular Docking for Elucidating Binding Modes and Interaction Sites
Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. biointerfaceresearch.com This method is fundamental in drug discovery and molecular biology for understanding and predicting ligand-receptor interactions at an atomic level. journalgrid.com The process involves preparing 3D structures of both the ligand (e.g., this compound) and the target protein, followed by a systematic search of the ligand's conformational, translational, and rotational freedom within the protein's binding site. biointerfaceresearch.comjournalgrid.com
The primary goals of docking this compound into a protein's active site are:
To Predict Binding Conformation: To determine the most stable three-dimensional arrangement of the ligand within the binding pocket.
To Estimate Binding Affinity: To calculate a score, often expressed as a free energy of binding (e.g., in kcal/mol), which estimates the strength of the ligand-receptor interaction. biointerfaceresearch.com A more negative value indicates a stronger and more favorable interaction.
To Identify Key Interactions: To visualize and analyze the specific non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking—that stabilize the complex. biointerfaceresearch.com
In a typical docking study involving this compound, the carboxyl group would be expected to form directed hydrogen bonds with polar or charged amino acid residues (e.g., Arginine, Lysine (B10760008), Serine) in the binding site. The long hexanoic acid chain would likely engage in hydrophobic interactions with nonpolar residues (e.g., Leucine, Isoleucine, Valine). The large, flat pyrene ring is a prime candidate for π-π stacking interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan. The results from a docking simulation provide a detailed molecular mechanism for the ligand's activity, guiding further experimental studies and rational drug design. biointerfaceresearch.comresearchgate.net
Table 3: Representative Molecular Docking Results for this compound with a Hypothetical Protein Target
This table presents a hypothetical outcome of a molecular docking simulation, detailing the binding affinity and the key interacting residues for this compound within a protein's active site.
| Ligand | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Interaction Type(s) |
| This compound | Hypothetical Kinase | -9.5 | Arg-121, Lys-85 | Hydrogen Bond, Salt Bridge (with carboxylate) |
| This compound | Hypothetical Kinase | Leu-45, Val-53, Ile-98 | Hydrophobic (with hexyl chain) | |
| This compound | Hypothetical Kinase | Phe-150, Trp-152 | π-π Stacking (with pyrene ring) | |
| This compound | Hypothetical Kinase | Ser-120 | Hydrogen Bond (with carbonyl oxygen) |
Q & A
Q. What are the key physicochemical properties of 1-Pyrenehexanoic acid (PHA) that influence its utility in experimental systems?
PHA (C₂₂H₂₀O₂, MW 316.39) is a fluorescent compound with a pyrene moiety and a hexanoic acid linker. Its solubility in polar aprotic solvents (e.g., DMF, DMSO) and methanol makes it suitable for conjugation reactions. The pyrene group exhibits strong fluorescence with excitation/emission maxima dependent on solvent polarity, enabling applications in probing molecular interactions. Its melting point (200–201°C) and thermal stability (boiling point ~552°C) suggest compatibility with high-temperature reactions .
Q. How is PHA functionalized for conjugation with biomolecules like trehalose in experimental setups?
PHA’s carboxylic acid group is activated using coupling agents such as HATU or HBTU in the presence of DIPEA to form reactive NHS esters. This facilitates conjugation with amine-containing molecules (e.g., trehalose derivatives). Reaction optimization includes stoichiometric control (e.g., 1.2:1 molar ratio of coupling agent to PHA) and solvent selection (DMF preferred for solubility). Purification involves reverse-phase HPLC or dialysis to remove unreacted reagents .
Q. What safety protocols are recommended for handling PHA given limited toxicity data?
While specific toxicity data for PHA is unavailable, general precautions for handling aromatic hydrocarbons apply: use PPE (gloves, lab coat), work in a fume hood to avoid inhalation of aerosols, and minimize dust generation. Waste disposal should follow institutional guidelines for polycyclic aromatic compounds. Safety assessments should include acute toxicity screening (e.g., zebrafish assays) and environmental impact studies .
Advanced Research Questions
Q. What methodological considerations are critical when designing fluorescence-based assays using PHA?
Key factors include:
- Solvent selection : Polar solvents (e.g., methanol) enhance fluorescence intensity but may alter biomolecule stability.
- Quenching controls : Include negative controls (e.g., free pyrene) to distinguish specific vs. nonspecific quenching.
- Calibration curves : Establish linear ranges for fluorescence intensity vs. concentration to avoid signal saturation.
- Environmental sensitivity : Monitor pH and temperature, as pyrene fluorescence is sensitive to microenvironment changes .
Q. How can researchers address contradictions in experimental data when using PHA as a fluorescent probe?
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare group means, ensuring sample sizes (n ≥ 3) are justified for power analysis.
- Reprodubility checks : Replicate experiments across independent batches of PHA conjugates to rule out synthesis variability.
- Artifact mitigation : Use fluorescence lifetime imaging (FLIM) to distinguish true binding events from autofluorescence or solvent effects .
Q. What strategies improve the synthesis and purification of PHA conjugates to maximize yield?
- Stoichiometric optimization : Pre-activate PHA with a 10-20% molar excess of coupling agents to ensure complete reaction.
- Reaction monitoring : Use TLC or LC-MS to track conjugation progress and terminate reactions at ~90% conversion to minimize side products.
- Purification : Employ size-exclusion chromatography (SEC) for large biomolecules (e.g., proteins) or semi-preparative HPLC for small molecules. Purity is confirmed via NMR (absence of unreacted PHA peaks) and MALDI-TOF for mass verification .
Q. How can PHA’s fluorescence properties be exploited to study lipid membrane dynamics in live-cell imaging?
PHA’s lipophilic hexanoic acid tail allows embedding into lipid bilayers. Methodological steps include:
- Labeling protocol : Incubate cells with PHA-conjugated lipids (e.g., 10 µM for 30 min) followed by washing to remove unbound probes.
- Quenching assays : Use water-soluble quenchers (e.g., acrylamide) to differentiate surface-embedded vs. internalized PHA.
- FRET pairing : Combine PHA with acceptors (e.g., fluorescein) to monitor membrane proximity changes in real time .
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in PHA-based enzyme activity assays?
- Nonlinear regression : Fit data to a Hill equation to determine IC₅₀ or EC₅₀ values, reporting 95% confidence intervals.
- Outlier handling : Use Grubbs’ test to identify and exclude outliers, ensuring normality via Shapiro-Wilk tests.
- Multivariate analysis : Apply principal component analysis (PCA) if multiple variables (e.g., pH, temperature) influence enzyme kinetics .
Methodological Resources
- Synthesis : Refer to protocols in Handbook of Fluorescent Dyes and Probes for pyrene derivative conjugation .
- Safety : Follow GHS guidelines for handling hazardous lab chemicals, as outlined in safety data sheets for analogous compounds .
- Data Reporting : Adhere to the Beilstein Journal’s standards for experimental reproducibility and statistical transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
